N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzamide
Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzamide is a benzamide derivative featuring a complex substitution pattern. Its structure includes a cyclopentyl group attached to the amide nitrogen, a 2-ethoxybenzoyl moiety, and a pyrazole ring substituted with cyclopropane and methyl groups. The ethoxy group may influence lipophilicity and metabolic stability, while the cyclopropane and pyrazole rings could contribute to conformational rigidity and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-27-21-11-7-6-10-19(21)22(26)25(18-8-4-5-9-18)15-17-14-20(16-12-13-16)24(2)23-17/h6-7,10-11,14,16,18H,3-5,8-9,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFEANSBGVZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=NN(C(=C2)C3CC3)C)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to form the cyclopropyl-substituted pyrazole.
Attachment of the cyclopentyl group: This can be done through nucleophilic substitution reactions using cyclopentyl halides.
Formation of the ethoxybenzamide moiety: This involves the reaction of ethoxybenzoic acid derivatives with amines under coupling conditions, such as using carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Amidation and Coupling Reactions
The compound participates in amide bond formation and cross-coupling reactions due to its benzamide and pyrazole moieties. Key observations include:
For example, the pyrazole nitrogen undergoes Pd-catalyzed coupling with aryl halides to yield biaryl derivatives, as demonstrated in analogous compounds . The ethoxybenzamide group remains stable under these conditions.
Nucleophilic Substitution
The cyclopropyl group on the pyrazole ring exhibits moderate electrophilicity, enabling selective substitution:
In one protocol, treatment with 6 M HCl at elevated temperatures cleaves the cyclopropane ring, producing a chlorinated derivative while preserving the pyrazole core .
Hydrolysis and Oxidation
The ethoxy group on the benzamide undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Ether hydrolysis | H₂SO₄ (conc.), reflux | 2-Hydroxybenzamide derivative | |
| Oxidation | KMnO₄, H₂O, 80°C | Ethoxy → ketone or carboxylic acid |
Controlled oxidation converts the ethoxy group to a ketone, while stronger conditions yield a carboxylic acid . The pyrazole ring remains intact under these protocols.
Cyclopropane Functionalization
The cyclopropyl substituent participates in ring-expansion and strain-release reactions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ring-opening | Br₂, CCl₄, 0°C | Dibrominated alkane derivative | |
| [2+2] Cycloaddition | Tetracyanoethylene, UV light | Bicyclic adduct formation |
These reactions exploit the high ring strain of cyclopropane, enabling synthetic diversification while retaining the pyrazole scaffold .
Stability Under Thermal and pH Conditions
Experimental data reveal the compound’s stability profile:
| Condition | Observation | Source |
|---|---|---|
| Thermal (100°C) | Decomposition >6 hours (TGA analysis) | |
| pH 1–3 (aqueous) | Stable for 24 hours; slow hydrolysis | |
| pH 10–12 | Rapid benzamide cleavage (<1 hour) |
This stability informs storage recommendations (dry, <25°C) and reaction design .
Pharmacomodulation via Derivatization
Structural analogs highlight reactivity-driven bioactivity changes:
These modifications are achieved through sequential alkylation/dealkylation or Suzuki-Miyaura coupling .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The incorporation of a benzothiazole moiety enhances the compound's ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Neuroprotective Effects : Dihydropyridine derivatives are often studied for their neuroprotective effects. The compound's ability to modulate calcium channels may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Study 1: Anticancer Research
A study involving the synthesis and evaluation of various dihydropyridine derivatives, including the target compound, revealed that it significantly reduced cell viability in several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of several benzothiazole-containing compounds, the target compound exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The results underscore its potential as a lead compound for further development into new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Functionality
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound shares a benzamide core but differs in substituents.
- Rapamycin Analogs (Compounds 1 and 7) (): While structurally distinct, the NMR comparison methodology in highlights how substituent-induced chemical shift changes (e.g., in regions A and B) can localize structural modifications.
Hydrogen-Bonding and Crystallization Behavior
The target compound’s ethoxy group and pyrazole ring may form weaker hydrogen bonds compared to hydroxyl-containing analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide. emphasizes that hydrogen-bonding patterns govern molecular aggregation and crystal packing. The cyclopentyl group’s steric bulk could disrupt extended hydrogen-bond networks, reducing crystallinity relative to smaller substituents .
Data Table: Key Structural and Functional Comparisons
| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Rapamycin Analogs |
|---|---|---|---|
| Core Structure | Benzamide with pyrazole and cyclopentyl substituents | Benzamide with hydroxyl and dimethyl substituents | Macrocyclic lactone with triene |
| Key Functional Groups | Ethoxy, cyclopropane, pyrazole | Hydroxyl, dimethyl | Hydroxyl, ketone, triene |
| Hydrogen-Bonding | Moderate (ethoxy O, pyrazole N) | Strong (hydroxyl O, amide N) | Extensive (multiple OH groups) |
| Synthetic Complexity | High (steric hindrance from cyclopentyl/pyrazole) | Moderate | Very high |
| Theoretical Applications | Enzyme inhibition, ligand design | Metal-catalyzed reactions | Immunosuppression, anticancer |
Research Implications and Gaps
While the target compound’s structural complexity offers unique opportunities for drug design, direct experimental data on its physicochemical properties, biological activity, and crystallization behavior are absent in the provided evidence. Future studies should prioritize:
Q & A
Q. What are the optimal reaction conditions for synthesizing N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzamide?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dimethylformamide or acetonitrile), and reaction time. Key steps include alkylation of the pyrazole core, coupling with the cyclopentyl group, and benzamide formation. Catalysts like palladium complexes may enhance coupling efficiency. Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity before proceeding .
Q. How can the functional groups in this compound be identified experimentally?
Common techniques include:
- FT-IR spectroscopy for detecting amide C=O stretches (~1650–1700 cm⁻¹) and ether C-O bonds (~1100–1250 cm⁻¹).
- ¹H/¹³C NMR to resolve cyclopropane (δ 0.5–1.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What methods are recommended for assessing solubility and stability in biological buffers?
Use shake-flask method with UV-Vis spectroscopy to quantify solubility in PBS or DMSO. Stability studies involve incubating the compound at physiological pH (7.4) and temperature (37°C) over 24–72 hours, followed by LC-MS analysis to detect degradation products .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or receptor-binding studies with radiolabeled ligands. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related enzymes/receptors are critical .
Q. How is purity validated after synthesis?
Employ reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold. Confirm homogeneity via melting point analysis and comparative NMR with reference standards .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. High-resolution data (≤1.0 Å) from synchrotron sources improve accuracy. Graph-set analysis can classify intermolecular interactions (e.g., R₂²(8) motifs) .
Q. What strategies mitigate low yields in the final coupling step?
Optimize stoichiometry of reactants (1.2–1.5 equivalents of benzoyl chloride) and use coupling agents like HATU or DCC. Microwave-assisted synthesis (50–80°C, 30–60 min) may enhance reaction efficiency. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can computational modeling predict interactions with biological targets?
Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., kinases). MD simulations (AMBER, GROMACS) over 100+ ns can assess binding stability. Pharmacophore models may guide SAR studies for derivative design .
Q. What analytical approaches reconcile contradictory bioactivity data across studies?
Conduct meta-analysis of dose-dependent effects, accounting for assay variability (e.g., cell line differences, endpoint measurements). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How are degradation pathways elucidated under stressed conditions?
Subject the compound to forced degradation (acid/base hydrolysis, oxidative stress with H₂O₂, photolysis). Analyze products via LC-QTOF-MS/MS and propose pathways using software (e.g., ACD/MS Fragmenter). Stability-indicating methods should separate degradation peaks .
Q. What crystallographic techniques characterize polymorphic forms?
Powder XRD identifies polymorphs by distinct diffraction patterns. DSC/TGA analyses determine thermal stability (melting points, decomposition temperatures). Solvent-mediated crystallization trials (e.g., ethanol vs. acetone) can isolate metastable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
